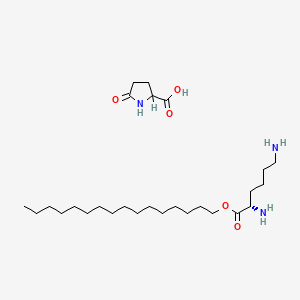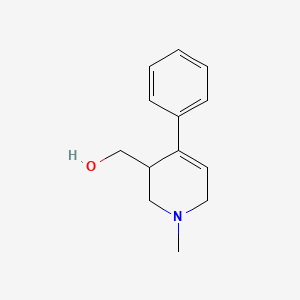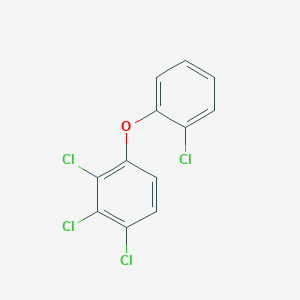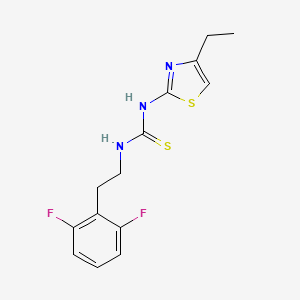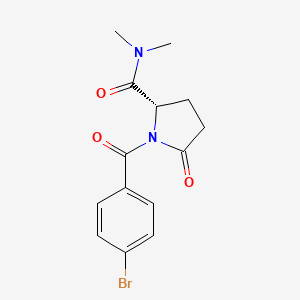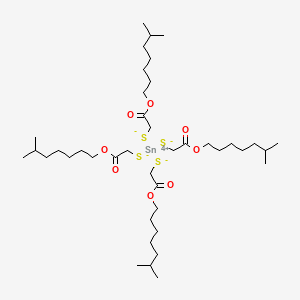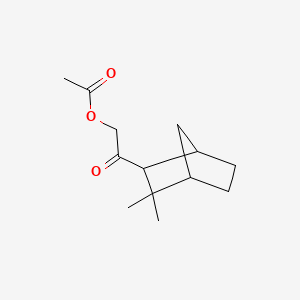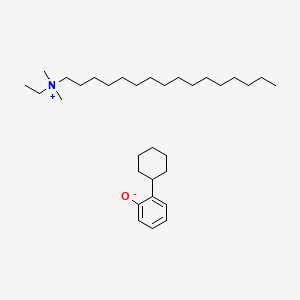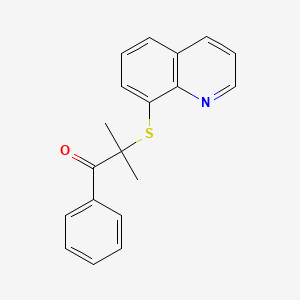
Propiophenone, 2-methyl-2-(8-quinolylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2-methyl-2-(8-quinolylthio)- is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a propiophenone core structure with a 2-methyl group and an 8-quinolylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2-methyl-2-(8-quinolylthio)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where propiophenone is reacted with 2-methyl-8-quinolylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the nucleophilic substitution reaction, where 2-methyl-8-bromoquinoline is reacted with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propiophenone, 2-methyl-2-(8-quinolylthio)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 2-methyl-2-(8-quinolylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or alkoxides replace the thio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amino or alkoxy derivatives of the quinoline ring.
Aplicaciones Científicas De Investigación
Propiophenone, 2-methyl-2-(8-quinolylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Propiophenone, 2-methyl-2-(8-quinolylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The quinoline moiety can also interact with DNA, leading to potential antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: A simpler aryl ketone without the quinoline and thio substituents.
2-Methylpropiophenone: Similar structure but lacks the quinoline moiety.
8-Quinolylthiol: Contains the quinoline and thio groups but lacks the propiophenone core.
Uniqueness
Propiophenone, 2-methyl-2-(8-quinolylthio)- is unique due to the combination of the propiophenone core with the 2-methyl and 8-quinolylthio substituents. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs .
Propiedades
Número CAS |
1832-34-4 |
|---|---|
Fórmula molecular |
C19H17NOS |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-methyl-1-phenyl-2-quinolin-8-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C19H17NOS/c1-19(2,18(21)15-8-4-3-5-9-15)22-16-12-6-10-14-11-7-13-20-17(14)16/h3-13H,1-2H3 |
Clave InChI |
NVZKYYAKWNBUSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


